molecular formula C15H12Cl2N2O2 B11029356 N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide

N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide

Cat. No.: B11029356
M. Wt: 323.2 g/mol
InChI Key: FPCWXVJYRNYGOC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide typically involves the acylation of 3-(acetylamino)aniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in the position and nature of substituents on the benzamide moiety. The unique combination of acetylamino and dichloro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)10-5-6-13(16)14(17)7-10/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

FPCWXVJYRNYGOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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